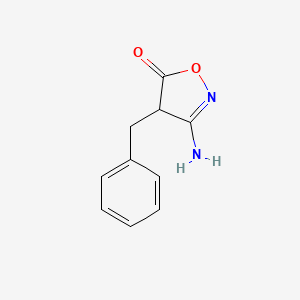
3-amino-4-benzyl-4H-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-benzyl-4H-1,2-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-benzyl-4H-1,2-oxazol-5-one can be achieved through several methods. One common approach involves the cyclodehydration of appropriate precursors. For instance, the reaction between benzylamine and glycine in the presence of acetic anhydride can yield the desired oxazolone . Another method involves the use of tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazolone ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-benzyl-4H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolones .
Aplicaciones Científicas De Investigación
3-amino-4-benzyl-4H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-4-benzyl-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-benzyl-4H-1,2-oxazol-5-one: Lacks the amino group, which may affect its reactivity and biological activity.
3-amino-4-methyl-4H-1,2-oxazol-5-one: Contains a methyl group instead of a benzyl group, leading to different chemical properties and applications.
Propiedades
Número CAS |
6940-69-8 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-amino-4-benzyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c11-9-8(10(13)14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) |
Clave InChI |
DJLNSTWQPSNIMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=NOC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
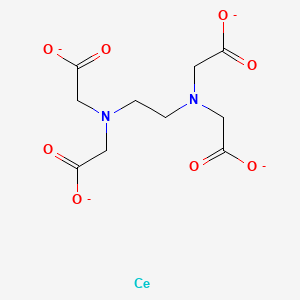
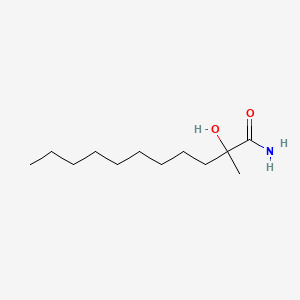

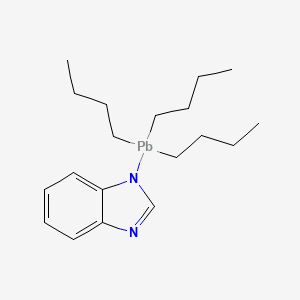



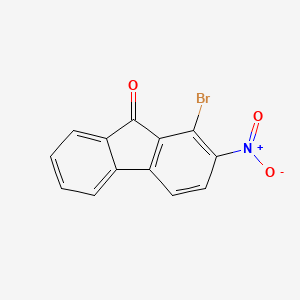

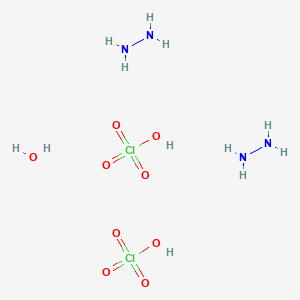


![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
